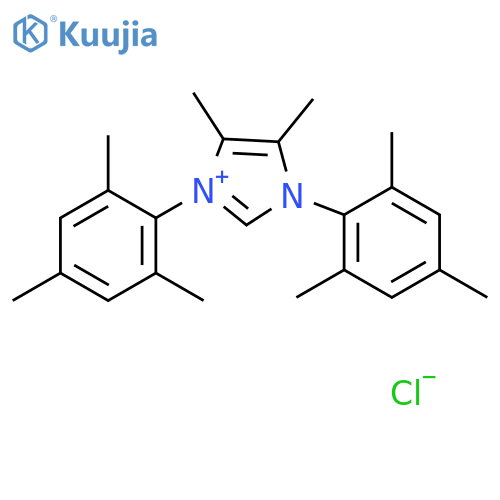Cas no 1118916-80-5 (1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1))

1118916-80-5 structure
商品名:1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)
1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 化学的及び物理的性質
名前と識別子
-
- E73906
- BS-48016
- 1H-Imidazolium,4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-,chloride (1:1)
- 1118916-80-5
- 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
- SCHEMBL819270
- AKOS040767664
- 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
- 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-1??-imidazol-1-ylium chloride
- 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)
-
- インチ: 1S/C23H29N2.ClH/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;/h9-13H,1-8H3;1H/q+1;/p-1
- InChIKey: DJVXHXYBTVBZMP-UHFFFAOYSA-M
- ほほえんだ: C1(C)=CC(C)=CC(C)=C1[N+]1=CN(C2=C(C)C=C(C)C=C2C)C(C)=C1C.[Cl-]
計算された属性
- せいみつぶんしりょう: 368.2019266g/mol
- どういたいしつりょう: 368.2019266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 385
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 8.8Ų
1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1470566-1g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 1g |
$110.0 | 2025-02-25 | |
| Aaron | AR01XC8X-1g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 1g |
$101.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1254623-250mg |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 250mg |
$95 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1254623-100mg |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 100mg |
$80 | 2025-02-21 | |
| Aaron | AR01XC8X-100mg |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 100mg |
$28.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1254623-250mg |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 250mg |
$95 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1254623-25g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 25g |
$1075 | 2025-02-26 | |
| Ambeed | A1470566-10g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 10g |
$534.0 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1254623-5g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 5g |
$315 | 2024-06-05 | |
| Ambeed | A1470566-25g |
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride |
1118916-80-5 | 95% | 25g |
$1155.0 | 2025-02-25 |
1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1118916-80-5 (1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1118916-80-5)1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):283.0/481.0/1040.0